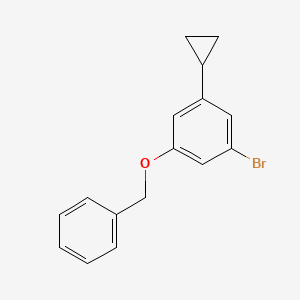
1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene typically involves multiple steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where benzyl alcohol reacts with the brominated benzene derivative in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazomethane (CH₂N₂) or a similar reagent in the presence of a catalyst like copper(I) chloride (CuCl).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: De-brominated benzene derivatives.
Substitution: Azide or nitrile-substituted benzene derivatives.
科学研究应用
1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
1-(Benzyloxy)-3-bromobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
1-(Benzyloxy)-5-cyclopropylbenzene: Lacks the bromine atom, which may reduce its ability to undergo certain substitution reactions.
1-(Benzyloxy)-3-chloro-5-cyclopropylbenzene: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness: 1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene is unique due to the combination of its benzyloxy, bromine, and cyclopropyl substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C16H15BrO |
|---|---|
分子量 |
303.19 g/mol |
IUPAC 名称 |
1-bromo-3-cyclopropyl-5-phenylmethoxybenzene |
InChI |
InChI=1S/C16H15BrO/c17-15-8-14(13-6-7-13)9-16(10-15)18-11-12-4-2-1-3-5-12/h1-5,8-10,13H,6-7,11H2 |
InChI 键 |
OPUXBDAYLODVBQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=CC(=C2)Br)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















